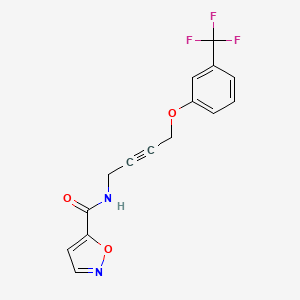
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide is a unique and specialized compound with applications spanning various scientific fields, particularly in chemistry and biology. Its structure consists of an isoxazole ring, a phenoxy group, and a but-2-yn-1-yl linkage, with trifluoromethyl adding significant electron-withdrawing properties, making it an interesting subject for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step processes. Starting from readily available isoxazole derivatives, a series of coupling reactions with 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl intermediates are carried out under specific reaction conditions to yield the final product. Common conditions include the use of palladium-catalyzed cross-coupling reactions, strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide.
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using continuous flow techniques to ensure high yields and purity. The employment of automated synthesis platforms also contributes to efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reductive conditions using agents like lithium aluminium hydride can convert specific functional groups within the compound, altering its chemical properties.
Substitution: The trifluoromethyl group, being highly reactive, can undergo nucleophilic substitution reactions, typically using nucleophiles such as alkoxides or amines.
Common Reagents and Conditions: Reagents like Pd/C, bases like KOH, and solvents such as THF (tetrahydrofuran) are frequently used in reactions involving this compound.
Major Products Formed: These reactions typically yield derivatives with modifications at the trifluoromethyl or isoxazole moieties, significantly impacting their chemical and biological properties.
Scientific Research Applications
In chemistry , this compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it an ideal candidate for creating compounds with improved efficacy and safety profiles.
In biology , it’s often studied for its potential therapeutic effects. The trifluoromethyl group, known for enhancing biological activity, contributes to the compound’s efficacy in targeting specific enzymes or receptors.
In medicine , research is ongoing to explore its role in treating various diseases, including cancer and inflammatory disorders. Its ability to interact with biological pathways at a molecular level makes it a promising drug candidate.
In industry , it's used in the synthesis of high-performance materials, including polymers and specialty chemicals, where its unique structural properties impart desirable characteristics such as stability and reactivity.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, often enzymes or receptors involved in critical biological processes. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. The isoxazole ring further contributes to its stability and reactivity, enabling it to participate in various biological pathways.
Comparison with Similar Compounds
N-(4-(3-(fluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide
N-(4-(3-(chloromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide
N-(4-(3-(bromomethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide
By understanding the unique properties and applications of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide, researchers and industry professionals can better utilize its potential in various fields, driving innovation and discovery.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)11-4-3-5-12(10-11)22-9-2-1-7-19-14(21)13-6-8-20-23-13/h3-6,8,10H,7,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOPKOMWDGMMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














